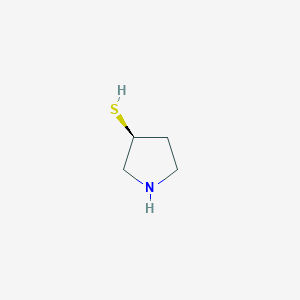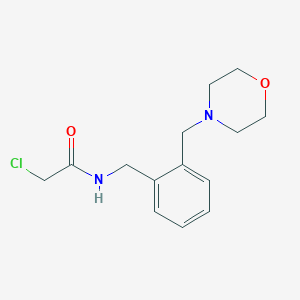
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide is an organic compound that features a chloroacetamide group attached to a benzyl group, which is further substituted with a morpholinomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary amines or alcohols.
科学的研究の応用
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of chloroacetamide derivatives on biological systems.
Industrial Applications: The compound can be used in the production of agrochemicals and dyestuffs.
作用機序
The mechanism of action of 2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication, which is useful in medicinal applications .
類似化合物との比較
Similar Compounds
2-Chloro-N-benzylacetamide: Lacks the morpholinomethyl group, making it less versatile in certain applications.
N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide: Contains a carbodiimide group instead of a chloroacetamide group, leading to different reactivity and applications.
2-(Chloromethyl)benzimidazole: Contains a benzimidazole ring instead of a benzyl group, resulting in different biological activities.
Uniqueness
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide is unique due to the presence of both the chloroacetamide and morpholinomethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H19ClN2O2 |
|---|---|
分子量 |
282.76 g/mol |
IUPAC名 |
2-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C14H19ClN2O2/c15-9-14(18)16-10-12-3-1-2-4-13(12)11-17-5-7-19-8-6-17/h1-4H,5-11H2,(H,16,18) |
InChIキー |
RQMGCFBTHLKBQY-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278727.png)

![Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B15278734.png)
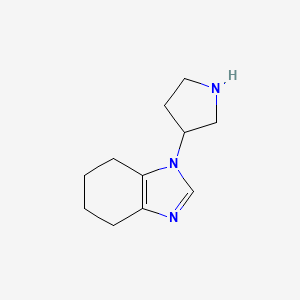
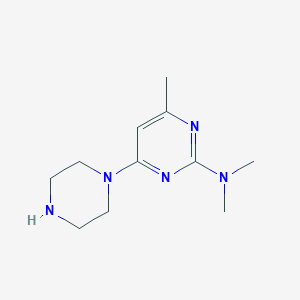
![3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15278750.png)

![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)
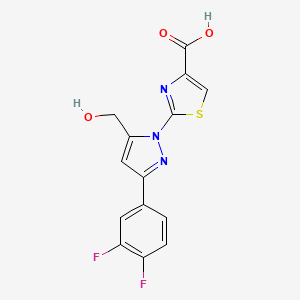
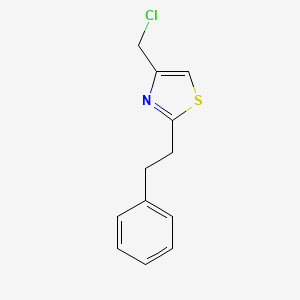
![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)
![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)
